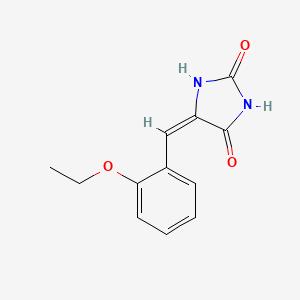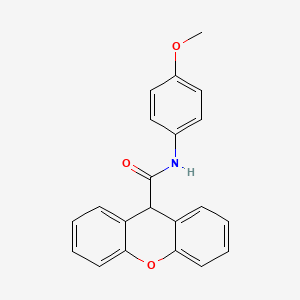![molecular formula C18H23N3O3 B5609892 3-[({1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5609892.png)
3-[({1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 3-[(1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine involves complex organic reactions, including condensation, cycloaddition, and oxidative processes. For instance, the synthesis of related pyridine and isoxazole derivatives often involves domino 1,3-dipolar cycloaddition and elimination processes starting from nitrile oxides and various carbonyl compounds (Ruano, Fajardo, & Martín, 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to our compound of interest is characterized by X-ray diffraction analysis, which reveals the conformation and packing of molecules in crystals. For example, hydroxy derivatives of hydropyridine, which share structural similarities, show considerable conformational flexibility and can form an extensive network of intramolecular and intermolecular hydrogen bonds, influencing their crystal packing (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include cycloaddition, decarboxylation, and iodination, leading to various derivatives with unique properties. For example, the synthesis of pyrazolo[3,4-b]pyridines from amino acids through oxidative decarboxylation and beta-iodination illustrates the complex reactions these compounds can undergo, resulting in significant alterations in their structure and properties (Boto, Hernández, de Leon, & Suárez, 2001).
Mecanismo De Acción
The mechanism of action of isoxazole derivatives can vary widely depending on the specific compound and its biological target. Many isoxazole derivatives exhibit significant biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Safety and Hazards
Direcciones Futuras
The development of new synthetic strategies and the design of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Isoxazole and its derivatives continue to be an area of interest in drug discovery due to their wide range of biological activities.
Propiedades
IUPAC Name |
(3-propan-2-yl-1,2-oxazol-5-yl)-[4-(pyridin-3-ylmethoxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13(2)16-10-17(24-20-16)18(22)21-8-5-15(6-9-21)23-12-14-4-3-7-19-11-14/h3-4,7,10-11,13,15H,5-6,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXZLZFEJJCAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)N2CCC(CC2)OCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-(2-methoxyethyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5609810.png)
![3-[(2-fluorobenzoyl)amino]benzoic acid](/img/structure/B5609823.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]-3-methylpiperidine](/img/structure/B5609839.png)
![3-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5609849.png)

![2-{3-oxo-3-[4-(4-pyridinyl)-1,4-diazepan-1-yl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5609876.png)

![3-tert-butyl-N'-[1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5609899.png)
![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5609905.png)
![4-[4-(2-fluorophenyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5609916.png)
![N-((3S*,4R*)-4-(5-methyl-2-furyl)-1-{[3-(4-methylphenyl)-5-isoxazolyl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5609921.png)

![N-[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]benzamide](/img/structure/B5609936.png)